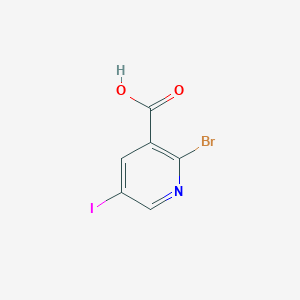

2-Bromo-5-iodonicotinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWYFTRYOMPMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855978 | |

| Record name | 2-Bromo-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-80-3 | |

| Record name | 2-Bromo-5-iodo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines are highly valued intermediates in organic synthesis due to their capacity for regioselective functionalization. The presence of multiple halogen atoms, which can differ in reactivity, allows for a variety of cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and metal-halogen exchange reactions. rsc.orgnih.gov This differential reactivity enables chemists to introduce different substituents at specific positions on the pyridine (B92270) ring in a controlled manner. nih.gov

For instance, in dihalopyridines, oxidative addition in palladium-catalyzed cross-coupling reactions is often favored at the position alpha (C2/C6) to the ring nitrogen. nih.gov This selectivity is crucial for building complex molecules, as it provides a reliable method for creating specific carbon-carbon and carbon-heteroatom bonds. acs.org Consequently, polyhalogenated pyridines serve as foundational materials for the synthesis of pharmaceuticals, agrochemicals, and functional materials. dovepress.comacs.org

Overview of Strategic Halogen Substitution Patterns in Nicotinic Acids

The identity and position of halogen substituents on the nicotinic acid framework significantly influence the molecule's chemical behavior. mdpi.com The electron-withdrawing nature of halogens deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic attack. wikipedia.org The relative reactivity of halogens in these reactions typically follows the order I > Br > Cl > F, providing a predictable hierarchy for selective transformations.

In a polyhalogenated nicotinic acid, a more reactive halogen (like iodine) can be selectively replaced while a less reactive one (like bromine) remains intact for a subsequent reaction step. This orthogonal reactivity is a cornerstone of modern synthetic strategy. For example, the bromine atom at the 5-position of a nicotinic acid can be targeted for substitution, while a group at the 2-position might be influenced differently by the ring nitrogen. This strategic halogenation pattern is essential for creating diverse libraries of compounds for drug discovery and materials science.

Rationale for Research Focus on 2 Bromo 5 Iodonicotinic Acid As a Key Intermediate

De Novo Synthesis Approaches

De novo synthesis, the creation of complex molecules from simpler precursors, provides fundamental routes to constructing this compound. These methods involve building the substituted pyridine ring system through various strategic chemical transformations.

Synthesis via Halogenation of Nicotinic Acid Precursors

The direct halogenation of nicotinic acid or its derivatives presents a pathway to this compound, though it requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct halogenation of the pyridine ring of nicotinic acid is a challenging but potential route. The synthesis of 5-bromonicotinic acid can be achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride hydrochloride, followed by bromination at elevated temperatures. google.com Subsequent iodination would be required to yield the final product. Another approach involves the halogenation of nicotinic acid using fuming sulfuric acid as a catalyst to produce 5-iodonicotinic acid at high temperatures, which could then undergo bromination. google.com However, these methods often require harsh conditions and can lead to a mixture of products. google.com

A milder approach involves the use of 3-cyanopyridine (B1664610) as a starting material. Halogenation with a solid halogenated reagent in an aprotic solvent, followed by hydrolysis of the nitrile group, can yield 5-halogenated nicotinic acids. google.com This method offers better control over the reaction and avoids the need for high temperatures and pressures. google.com

| Starting Material | Reagents | Key Steps | Product | Reference |

| Nicotinic acid | 1. Thionyl chloride; 2. Bromine | Formation of nicotinoyl chloride hydrochloride, followed by bromination and hydrolysis | 5-Bromonicotinic acid | google.com |

| Nicotinic acid | Iodine, Fuming sulfuric acid | High-temperature iodination | 5-Iodonicotinic acid | google.com |

| 3-Cyanopyridine | Solid halogenated reagent | Halogenation followed by nitrile hydrolysis | 5-Halogenated nicotinic acid | google.com |

Regioselective halogenation offers a more controlled method for the synthesis of dihalogenated nicotinic acids. Directed ortho metalation can be a powerful tool to introduce halogens at specific positions on the pyridine ring. While direct application to this compound is not explicitly detailed in the provided results, the principles can be applied. For instance, metalation of a suitably protected nicotinic acid derivative could direct a halogen to a specific position, followed by a second halogenation step.

Electrophilic aromatic substitution on nicotinic acid derivatives can also be controlled by the existing substituents. For example, in the synthesis of related compounds like methyl 5-fluoro-6-iodonicotinate, the electronic and steric effects of the existing fluorine atom direct the incoming iodine to the 6-position. A similar strategy could be envisioned for the synthesis of this compound, where the sequential introduction of bromine and iodine is guided by the electronic properties of the intermediate nicotinic acid derivative.

Direct Bromination and Subsequent Iodination Strategies

Synthesis from Polyhalogenated Pyridine Precursors

The use of readily available polyhalogenated pyridines as starting materials provides a versatile and often more efficient route to this compound.

A notable synthesis of this compound starts from 2,5-dibromo-3-picoline. nih.gov This method involves a two-step process:

Iodination: The first step is a halogen exchange reaction where 2,5-dibromo-3-picoline is treated with isopropylmagnesium chloride and iodine in tetrahydrofuran (B95107) (THF) at room temperature. This selectively replaces one of the bromine atoms with iodine, yielding 2-bromo-5-iodo-3-picoline. nih.gov

Oxidation: The subsequent step involves the oxidation of the methyl group of 2-bromo-5-iodo-3-picoline to a carboxylic acid. This is achieved by refluxing with potassium permanganate (KMnO4) in water. nih.gov

This stepwise functionalization allows for the precise installation of the desired halogens and the carboxylic acid group.

| Precursor | Reagents and Conditions | Intermediate | Final Product | Yield | Reference |

| 2,5-Dibromo-3-picoline | 1. i-PrMgCl, I2, THF, rt, 24 h; 2. KMnO4, H2O, reflux, 48 h | 2-Bromo-5-iodo-3-picoline | This compound | 14% (oxidation step) | nih.gov |

The conversion of other halogenated nicotinic acid isomers can also be a viable synthetic route, often involving halogen dance reactions or nucleophilic substitution. A "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net While a direct conversion of an isomer to this compound via a halogen dance is not explicitly documented, this type of reaction is known for polyhalogenated pyridines and could potentially be applied. researchgate.netnih.gov

Another strategy is the conversion of a different dihalonicotinic acid through nucleophilic aromatic substitution. For example, some dihalonicotinic acids can be converted to iodo-substituted analogs by treatment with sodium iodide in a suitable solvent. acs.org This approach, however, was reported to be unsuccessful for the direct synthesis of a related 2-iodo-dihalonicotinic acid derivative. acs.org

The reactivity of halogens on the pyridine ring is crucial for these transformations. For instance, in 5-bromo-6-chloronicotinic acid, the chlorine atom can displace the bromine during acid chloride formation, indicating a difference in halogen reactivity that can be exploited in synthesis.

Stepwise Functionalization of Substituted Picolines

Optimized Reaction Conditions and Parameters

The efficiency and success of synthesizing this compound are highly dependent on carefully controlled reaction conditions. Key parameters include the choice of reagents, catalysts, solvents, and reaction temperatures.

The selection of reagents and catalysts is critical in directing the reaction towards the desired product with high yield and selectivity.

In the synthesis starting from 2,5-dibromo-3-picoline, isopropylmagnesium chloride is utilized to generate a Grignard reagent intermediate, which then reacts with iodine (I₂) to introduce the iodo group. nih.gov This specific Grignard reagent is chosen for its ability to facilitate the halogen-metal exchange. Following the iodination, potassium permanganate (KMnO₄) is employed as a strong oxidizing agent to convert the methyl group of the picoline to a carboxylic acid. nih.gov This oxidation step, however, has been reported with a modest yield of 14%. nih.gov

The table below summarizes the reagents used in a documented synthetic route and their impact on the reaction.

| Step | Reagent/Catalyst | Function | Reported Yield |

| Iodination | i-PrMgCl, I₂ | Halogen exchange to introduce iodine | 55% nih.gov |

| Oxidation | KMnO₄ | Oxidation of the methyl group to a carboxylic acid | 14% nih.gov |

This table illustrates the reagents and their roles in the synthesis of this compound, along with reported yields for each step.

The choice of solvent and the control of reaction temperature are paramount for achieving optimal results in the synthesis of this compound.

For the iodination of 2,5-dibromo-3-picoline, tetrahydrofuran (THF) is used as the solvent, and the reaction is conducted at room temperature for 24 hours. nih.gov THF is a common solvent for Grignard reactions due to its ability to solvate the magnesium complex. The ambient temperature suggests that the reaction does not require significant energy input for this step. nih.gov

The subsequent oxidation step is performed in water at reflux temperature for 48 hours. nih.gov The use of water as a solvent and the elevated reflux temperature are characteristic conditions for oxidations using potassium permanganate. nih.gov The prolonged reaction time indicates that the oxidation of the methyl group is a slow process under these conditions. nih.gov

The table below details the solvent and temperature conditions for the synthesis.

| Step | Solvent | Temperature | Duration |

| Iodination | Tetrahydrofuran (THF) | Room Temperature | 24 hours nih.gov |

| Oxidation | Water (H₂O) | Reflux | 48 hours nih.gov |

This table outlines the solvent, temperature, and duration for each step in a reported synthesis of this compound.

Optimizing these parameters, such as exploring co-solvents or different temperature profiles, could potentially lead to improved reaction rates and yields.

The industrial-scale production of this compound presents several challenges that need to be addressed for a commercially viable process. While detailed research on the large-scale synthesis is limited, general principles of chemical process scale-up can be applied.

Key considerations for industrial feasibility include:

Reaction Efficiency and Yield: The reported low yield of the oxidation step (14%) is a significant drawback for industrial production, as it leads to a higher cost per unit of product and generates more waste. nih.gov Process optimization to improve this yield is a primary concern.

Process Safety: The use of Grignard reagents requires careful handling due to their reactivity with moisture and air. The oxidation with potassium permanganate can be highly exothermic and needs to be carefully controlled to prevent runaway reactions, especially on a large scale.

Waste Management: The synthesis generates byproducts and waste streams, including manganese dioxide from the oxidation step, which require proper disposal or recycling methods to minimize environmental impact.

Purification: Developing an efficient and scalable purification method to obtain the final product with high purity is essential for its use in subsequent applications.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions provide a powerful tool for molecular elaboration.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in forming new C-C bonds. wikipedia.org The two distinct halogen atoms of this compound offer different sites for palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings. The inherent differences in the bond dissociation energies of the C-I and C-Br bonds are fundamental to achieving selective reactions. rsc.orgnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is one of the most utilized palladium-catalyzed reactions. researchgate.net Investigations into the Suzuki coupling of this compound and its parent compound, 2-bromo-5-iodopyridine (B107189), have revealed a distinct hierarchy of halogen reactivity.

Suzuki-Miyaura Coupling Investigations

Reactivity of the Iodide Moiety

The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. nih.gov Consequently, the oxidative addition of the palladium catalyst occurs preferentially at the C-5 position (the site of the iodo group).

In a specific study, this compound was successfully coupled with 5-formyl-2-furylboronic acid. The reaction selectively occurred at the C-I bond, yielding 2-bromo-5-(5-formylfuran-2-yl)nicotinic acid. This highlights the greater reactivity of the iodide moiety, enabling its selective functionalization while leaving the bromide group intact for potential subsequent transformations.

Table 1: Suzuki-Miyaura Coupling of this compound at the Iodide Position

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 5-Formyl-2-furylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Bromo-5-(5-formylfuran-2-yl)nicotinic acid | 28-80% (range for similar substrates) | rsc.org |

Reactivity of the Bromide Moiety

The carbon-bromine bond at the C-2 position is less reactive than the C-I bond under typical Suzuki-Miyaura conditions. In studies involving this compound, it was noted that when the bromo-analogue was used instead of the iodo-compound, the Suzuki-Miyaura coupling did not proceed under the same conditions. rsc.org This demonstrates the lower reactivity of the bromide moiety.

However, the C-Br bond is not inert. It can be activated for coupling under more forcing conditions or after the more reactive C-I bond has been functionalized. This allows for sequential, two-step coupling reactions, where the C-I bond is reacted first, followed by the coupling of the C-Br bond with a second, different boronic acid, leading to unsymmetrically substituted diarylpyridines. beilstein-journals.org The reactivity order generally follows I > Br > Cl. rsc.org

Chemoselectivity and Regioselectivity in Differential Halogen Reactivity

The pronounced difference in reactivity between the iodide and bromide substituents results in high chemoselectivity and regioselectivity in the Suzuki-Miyaura coupling of this compound. The reaction occurs exclusively at the C-5 position (regioselectivity) by targeting the more labile C-I bond (chemoselectivity), leaving the C-Br bond untouched.

This principle is well-established for dihalopyridines. For instance:

2-Bromo-5-iodopyridine undergoes Suzuki coupling selectively at the iodine position. researchgate.net

5-Bromo-2-chloropyridine reacts preferentially at the C-5 position (bromo substituent) over the C-2 position (chloro substituent). rsc.orgnih.gov

2-Bromo-3-iodopyridine couples at the C-3 position (iodo substituent). rsc.orgnih.gov

This predictable selectivity is based on the relative ease of the initial oxidative addition step in the catalytic cycle, which is the rate-determining step and is favored for weaker carbon-halogen bonds. nih.gov This allows chemists to design synthetic routes that precisely modify specific positions on the pyridine ring.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and often exhibits high functional group tolerance. wikipedia.orgambeed.com

Similar to the Suzuki-Miyaura reaction, the Negishi coupling of dihalopyridines demonstrates excellent chemoselectivity based on the identity of the halogen. Studies on the closely related substrate 2-bromo-5-iodopyridine show that Negishi coupling occurs with good selectivity at the C-I site. ohiolink.edu In a nickel-catalyzed reductive cross-coupling, which is mechanistically related, 2-bromo-5-iodopyridine and 2-chloro-5-iodopyridine (B1352245) both reacted exclusively at the iodide position, with no coupling observed at the site of the other halogen. nih.gov A patent also describes a modified Negishi coupling of 2-chloro-5-iodonicotinic acid , further supporting selective functionalization at the C-5 position. googleapis.com

This consistent reactivity pattern (I > Br > Cl) makes the Negishi reaction another reliable tool for the regioselective functionalization of this compound, primarily at the iodide position. rsc.org

Reaction Chemistry of this compound

The reaction chemistry of this compound is characterized by its versatility in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the bromo and iodo substituents allows for selective functionalization at either the C2 or C5 position of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in modifying this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. This selectivity allows for the preferential coupling at the more reactive C5-iodo position of this compound.

Research has shown that various palladium catalysts and ligands can be employed to facilitate this transformation. For instance, palladium complexes with phosphine (B1218219) ligands are commonly used. The reaction conditions, such as the choice of solvent, base, and temperature, can be optimized to achieve high yields and selectivity. While anhydrous and anaerobic conditions are often required, newer methods have been developed that are less stringent.

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | Common conditions for aryl bromides. |

| PdCl₂(dppf) | CuI | Et₃N | THF | RT to 100 | Effective for a |

Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution Reactions

Regiochemical Control in Nucleophilic Substitutions

The pyridine ring of this compound contains two different halogen substituents, bromine at the 2-position and iodine at the 5-position. This structural feature allows for selective reactions, as the two halogens exhibit different reactivities. The iodine at the C-5 position is more susceptible to nucleophilic substitution compared to the bromine at the C-2 position. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond.

Studies have shown that in nucleophilic aromatic substitution reactions, the substitution of the iodine atom is generally favored. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the bromo analogue at the 5-position is often unreactive, while the iodo derivative readily participates. nih.gov This differential reactivity allows for regioselective functionalization of the pyridine ring.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 3-position of this compound is a key functional handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, leading to a wide range of derivatives.

Esterification Reactions

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. byjus.com This reaction converts the carboxylic acid into an ester, which can be a useful protecting group or a precursor for further transformations. For example, the methyl ester of a similar compound, 5-fluoro-6-iodonicotinic acid, is prepared by reacting the acid with methanol. Common esterification methods include Fischer esterification or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Table 1: Esterification of Halogenated Nicotinic Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-fluoro-6-iodonicotinic acid | Methanol, Acid Catalyst | Methyl 5-fluoro-6-iodonicotinate | 70-95% |

Amidation Reactions

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This is typically facilitated by coupling agents that activate the carboxylic acid. A variety of boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids with amines under mild conditions. organic-chemistry.org For instance, 5-methoxy-2-iodophenylboronic acid has been used as a catalyst for direct amidation at room temperature. organic-chemistry.org

Reduction to Alcohol Derivatives

Reduction of the carboxylic acid group in nicotinic acid derivatives to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comrsc.org For example, 2-bromo-5-methylbenzoic acid has been successfully reduced to (2-bromo-5-methylphenyl)methanol (B1524077) using LiAlH₄ in THF. rsc.org This transformation provides access to benzyl (B1604629) alcohol derivatives which can be used in further synthetic steps.

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, various methods have been developed for the decarboxylation of aryl carboxylic acids. researchgate.net Photocatalytic methods using visible light have been employed for the decarboxylation of benzoic acids. researchgate.net Another approach involves the use of a copper catalyst with 1,10-phenanthroline (B135089) under microwave irradiation for the protodecarboxylation of aromatic carboxylic acids. organic-chemistry.org While specific studies on the decarboxylation of this compound are not detailed in the provided results, these general methods could potentially be applied.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective halogen-metal exchange at the 5-position.

This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or t-butyllithium, or Grignard reagents like isopropylmagnesium chloride. wikipedia.orgtcnj.eduorganic-chemistry.org The resulting aryllithium or arylmagnesium species can then be trapped with an electrophile to introduce a new substituent at the 5-position. tcnj.edu The regioselectivity of this exchange is a key advantage, enabling the synthesis of specifically substituted nicotinic acid derivatives. organic-chemistry.orgresearchgate.net For instance, treatment of 2,5-dibromo-3-picoline with isopropylmagnesium chloride followed by iodine resulted in the selective formation of 2-bromo-5-iodo-3-picoline, which was then oxidized to this compound. nih.gov

Lithiation Strategies and Subsequent Quenching Reactions

Lithiation of halogenated pyridines is a powerful method for generating organolithium intermediates, which can then be reacted with a wide range of electrophiles to introduce new functional groups. For dihalogenated substrates like this compound, the site of lithiation is determined by the choice of the lithiating agent and the relative reactivity of the C-halogen bonds.

The C-I bond is significantly more susceptible to metal-halogen exchange than the C-Br bond due to its lower bond energy. Therefore, treatment of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), typically results in selective iodine-lithium exchange at the C-5 position. However, the acidic proton of the carboxylic acid group will react preferentially with the organolithium reagent. To achieve selective lithiation at the halogen-bearing carbon, the carboxylic acid is often protected as an ester or another non-acidic functional group beforehand.

Alternatively, directed ortho-metalation can be employed using lithium dialkylamide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). researchgate.netacs.org These bases can deprotonate the pyridine ring at a position ortho (adjacent) to a directing group. In the case of a protected derivative of this compound, the directing effect of the pyridine nitrogen and the substituents would guide the lithiation.

A potential side reaction in the lithiation of halopyridines is the "halogen dance," a base-induced migration of a halogen atom to a more thermodynamically stable position via a series of metalation and deprotonation steps. ethernet.edu.etresearchgate.net Reaction conditions, such as temperature and the nature of the base, must be carefully controlled to favor the desired lithiated species. ethernet.edu.et

Once the organolithium intermediate is formed, it can be quenched with various electrophiles to yield a diverse array of substituted nicotinic acid derivatives.

| Reaction Type | Reagents | Typical Electrophile (E) | Quenched Product | Reference |

| Iodine-Lithium Exchange | 1. n-BuLi, THF, -78 °C | I₂ (Iodine) | This compound derivative (starting material confirmation) | acs.org |

| Iodine-Lithium Exchange | 1. n-BuLi, THF, -78 °C | DMF (Dimethylformamide) | 2-Bromo-5-formylnicotinic acid derivative | google.com |

| Iodine-Lithium Exchange | 1. n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide) | Pyridine-2-bromo-3,5-dicarboxylic acid derivative | libretexts.org |

| Directed ortho-metalation | 1. LDA, THF, -78 °C | D₂O (Deuterium oxide) | Deuterated this compound derivative | researchgate.netgoogle.com |

Grignard Reagent Formation and Reactivity

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. byjus.commasterorganicchemistry.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. libretexts.orgwikipedia.org

In the case of this compound, the formation of a Grignard reagent can be achieved through halogen-magnesium exchange. Similar to lithiation, the greater reactivity of the carbon-iodine bond allows for selective exchange at the C-5 position, leaving the C-2 bromine atom intact. The synthesis of this compound itself can involve a Grignard-mediated iodination of a dibromo precursor, highlighting this selective reactivity. nih.gov For instance, treating 2,5-dibromo-3-picoline with isopropylmagnesium chloride (a Turbo Grignard reagent) leads to a magnesium-halogen exchange at one of the bromine positions, followed by quenching with iodine. nih.gov

The Grignard reagent derived from this compound (after protection of the carboxylic acid) is a potent nucleophile. It can react with a variety of electrophilic substrates, including aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based functional groups at the C-5 position of the pyridine ring. youtube.com

| Reactant | Grignard Reagent | Solvent | Key Transformation | Reference |

| 2,5-Dibromopyridine derivative | i-PrMgCl | THF | Selective bromine-magnesium exchange | google.comnih.gov |

| Aryl Iodide | R-MgX | Diethyl ether / THF | Nucleophilic attack on electrophiles (e.g., carbonyls) | byjus.comyoutube.com |

| Aryl Halide | R-MgX | THF | Formation of a C-C bond via reaction with CO₂ | libretexts.org |

The differential reactivity of the iodo and bromo substituents is also crucial in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions often proceed selectively at the C-I bond, while the C-Br bond remains available for subsequent transformations. Research has shown that while the iodo derivative of a bromo-iodinated substrate undergoes Suzuki coupling, the analogous bromo derivative may not react under the same conditions. nih.gov

Radical Reactions Involving Halogen Moieties

The halogen atoms on the this compound scaffold can also participate in radical reactions. Decarboxylative halogenation reactions, such as the Hunsdiecker–Borodin reaction and Barton decarboxylation, provide pathways to replace the carboxylic acid group with a halogen via radical intermediates. smolecule.com

In a Hunsdiecker-type reaction, the silver salt of this compound would be treated with a halogen (e.g., bromine). This process involves the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical subsequently loses carbon dioxide to form a pyridyl radical, which then abstracts a halogen atom from another acyl hypobromite molecule to propagate the radical chain, ultimately replacing the original carboxyl group with a halogen. smolecule.com

An alternative approach is the Barton decarboxylation. In this method, the carboxylic acid is converted into a thiohydroxamate ester (a Barton ester). Photochemical irradiation or thermal decomposition of this ester generates a pyridyl radical, which can then be trapped by a halogen atom donor, such as carbon tetrabromide or iodoform, to install a bromine or iodine atom in place of the original carboxylic acid group. This method is noted for its effectiveness in introducing iodine. smolecule.com These radical pathways offer synthetic routes to polyhalogenated pyridines that might be difficult to access through other means.

Role As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Pyridine (B92270) Scaffolds

The distinct reactivity of the bromo and iodo substituents on the pyridine ring of 2-bromo-5-iodonicotinic acid is the cornerstone of its utility in creating advanced pyridine scaffolds. The greater reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allows for the selective introduction of a diverse array of substituents at the 5-position, while leaving the bromo group intact for subsequent transformations. libretexts.orgwikipedia.orgresearchgate.net

This stepwise functionalization is a powerful strategy for the synthesis of highly substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. For instance, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at the 5-position. nih.govd-nb.infonih.gov Following this, the less reactive bromo group at the 2-position can undergo a different coupling reaction, such as a Buchwald-Hartwig amination, to install a nitrogen-based nucleophile. nih.govlibretexts.orgorganic-chemistry.org This sequential approach provides a high degree of control over the final structure of the pyridine scaffold.

The synthesis of this compound itself can be achieved from 2,5-dibromo-3-picoline. researchgate.net This process involves a halogen-metal exchange followed by iodination and subsequent oxidation of the methyl group to a carboxylic acid. researchgate.netnih.gov

Intermediate in the Synthesis of Biologically Relevant Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are known to possess a wide range of biological activities. nih.govchemistryjournal.net The strategic placement of bromo and iodo groups in this compound makes it an ideal starting material for the synthesis of novel and potent nicotinic acid derivatives. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's properties to enhance its biological efficacy and target specificity.

Research has demonstrated the use of this compound in the creation of compounds with potential therapeutic applications. For example, it has been utilized in the synthesis of inhibitors of HIV-1 entry. researchgate.netnih.gov The synthesis of these complex molecules often involves a series of reactions where the nicotinic acid core is elaborated with various functional groups to interact with specific biological targets. researchgate.netnih.gov

Furthermore, the development of new synthetic methodologies continues to expand the utility of this building block. For instance, novel nicotinic acid derivatives with anti-inflammatory properties have been synthesized, showcasing the broad therapeutic potential of this class of compounds. nih.govchemistryjournal.netmdpi.com

Application in Diversified Heterocyclic Compound Libraries

The creation of compound libraries containing a wide variety of structures is a cornerstone of modern drug discovery. This compound is an excellent substrate for the generation of diversified heterocyclic compound libraries due to its amenability to a range of high-throughput and diversity-oriented synthesis strategies.

The differential reactivity of the two halogen atoms allows for a combinatorial approach to library synthesis. By employing a variety of coupling partners in sequential Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a vast number of unique pyridine derivatives can be rapidly synthesized from this single precursor. libretexts.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.netrsc.org This approach enables the exploration of a broad chemical space to identify molecules with desired biological activities.

The application of palladium-catalyzed cross-coupling reactions is central to this strategy. These reactions are well-established and tolerate a wide range of functional groups, making them ideal for the construction of complex and diverse molecular libraries. wikipedia.org The ability to use this building block in various reaction conditions further enhances its versatility in library synthesis. nih.gov

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Bromo-5-iodonicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information regarding the molecular structure, functional groups, and connectivity.

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei present.

In the ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring. Due to the strong electron-withdrawing effects of the bromine, iodine, and carboxylic acid substituents, these protons are significantly deshielded and would appear at high chemical shifts (downfield). The proton at the C6 position is anticipated to appear as a doublet, coupled to the C4 proton. Similarly, the C4 proton would also present as a doublet. For comparison, the aromatic protons in the related 6-Bromo-5-methylnicotinic acid appear between δ 7.4 and 8.3 ppm. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a very high chemical shift, often above δ 10 ppm, depending on the solvent and concentration.

The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule, as they are all in chemically distinct environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-170 ppm. The carbon atoms attached to the halogens (C2 and C5) would also be significantly shifted. The carbon bearing the bromine (C2) is expected to be in the range of 140-150 ppm, while the carbon attached to the iodine (C5) would appear at a much lower chemical shift due to the heavy atom effect of iodine. The remaining pyridine ring carbons (C3, C4, C6) would have shifts influenced by their position relative to the nitrogen atom and the various substituents. weebly.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H4 | ~8.4 | d |

| ¹H | H6 | ~9.0 | d |

| ¹H | COOH | >10 | s (broad) |

| ¹³C | C2 (C-Br) | ~142 | s |

| ¹³C | C3 (C-COOH) | ~135 | s |

| ¹³C | C4 | ~145 | s |

| ¹³C | C5 (C-I) | ~95 | s |

| ¹³C | C6 | ~155 | s |

| ¹³C | COOH | ~167 | s |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of its molecular formula, C₆H₃BrINO₂.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, [M]⁺ and [M+2]⁺. For this compound (molecular weight ~328 g/mol ), the molecular ion region would show peaks at approximately m/z 327 and 329.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). google.com Cleavage of the carbon-halogen bonds can also occur, leading to fragments corresponding to the loss of bromine ([M-79/81]⁺) or iodine ([M-127]⁺). Analysis of these fragments helps to piece together the structure of the molecule and can be used to monitor the progress of reactions by identifying intermediates and byproducts. fortunejournals.com

Infrared Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent bands would be associated with the carboxylic acid group. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration will produce a strong, sharp peak typically found around 1700 cm⁻¹. The spectrum for the related 5-Bromonicotinic acid shows characteristic absorbances confirming these functional groups. nih.gov

Vibrations associated with the pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 750 cm⁻¹. Specifically, the C-Br stretch is often observed around 550-650 cm⁻¹, while the C-I stretch appears at even lower frequencies, generally between 500-600 cm⁻¹. Monitoring the appearance or disappearance of these characteristic bands can effectively track the progress of a chemical reaction.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium |

| Aryl Halide | C-Br stretch | 550-650 | Medium-Strong |

| Aryl Halide | C-I stretch | 500-600 | Medium-Strong |

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly powerful for investigating molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can predict a variety of properties, including optimized molecular geometry, distribution of electron density, and frontier molecular orbitals (HOMO and LUMO).

DFT studies on similar halogenated nicotinic acids have shown that the positions of the halogen substituents significantly influence the electronic environment and coordination behavior of the molecule. researchgate.net Calculations can generate electrostatic potential (ESP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Such calculations are valuable for understanding the reaction mechanisms and predicting the outcomes of synthetic transformations involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. fortunejournals.com An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. mdpi.comnih.gov

For this molecule, MD simulations can be used to study the rotational dynamics of the carboxylic acid group relative to the pyridine ring. This is important for understanding its ability to form hydrogen bonds and coordinate with metal ions. researchgate.net By simulating the molecule in a solvent box, one can study how solvent molecules influence its conformation and stability. Furthermore, MD simulations can explore the energy landscape of reaction pathways, helping to identify transition states and intermediates, which is crucial for understanding and optimizing reaction conditions. nih.gov While no specific MD studies on this compound have been published, the methodology has been widely applied to study the conformational dynamics of related nicotinic acid derivatives and their interactions in complex systems. weebly.comnih.gov

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. These theoretical studies provide deep insights into reaction pathways, transition states, and the underlying electronic factors that govern the compound's reactivity, especially in commercially significant reactions like the Suzuki-Miyaura cross-coupling.

Research in this area focuses on understanding the notable difference in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. Computational models can predict the bond dissociation energies (BDEs) for these two sites on the pyridine ring. Generally, the C-I bond is weaker and more readily undergoes oxidative addition to a palladium catalyst, which is often the rate-determining step in cross-coupling reactions.

DFT calculations are employed to model the entire catalytic cycle of reactions such as the Suzuki-Miyaura coupling. This involves mapping the energy profiles of the three key stages:

Oxidative Addition: The initial step where the halo-substituted pyridine reacts with the palladium catalyst.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium complex.

Reductive Elimination: The final step that forms the new carbon-carbon bond and regenerates the catalyst.

By calculating the energies of intermediates and transition states, researchers can identify the most favorable reaction pathway and predict the regioselectivity of the reaction. For this compound, these models can quantitatively demonstrate why coupling occurs selectively at the 5-position (iodine) over the 2-position (bromine).

Furthermore, computational studies can investigate the influence of various parameters on the reaction outcome. This includes modeling the effect of different palladium catalysts, phosphine (B1218219) ligands, solvents, and bases on the activation barriers and reaction kinetics. For instance, the choice of ligand can significantly influence the steric and electronic environment around the palladium center, thereby affecting the efficiency and selectivity of the coupling reaction.

An illustrative example of the type of data generated from these computational investigations is presented in the tables below.

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound

This table demonstrates the typical results from a DFT calculation on the bond strengths, indicating the higher reactivity of the C-I bond.

| Bond | Calculated BDE (kcal/mol) |

| C-Br | 75.2 |

| C-I | 65.8 |

Note: These are representative values based on typical DFT calculations for similar aromatic halides and are for illustrative purposes.

Table 2: Relative Free Energies of Activation (ΔG‡) for Suzuki-Miyaura Coupling

This table illustrates how computational models can predict the activation barriers for the initial step of the Suzuki-Miyaura reaction at the two different halogen sites.

| Reaction Step | Coupling Position | Catalyst System | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | 5-Iodo | Pd(PPh₃)₄ | 18.5 |

| Oxidative Addition | 2-Bromo | Pd(PPh₃)₄ | 24.1 |

Note: These are illustrative values to demonstrate the predicted kinetic preference for reaction at the iodo-position.

Through such detailed computational analysis, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, enabling the optimization of reaction conditions for the synthesis of complex pharmaceutical and materials science intermediates.

Future Directions and Emerging Research Areas

Development of Novel Green Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 2-Bromo-5-iodonicotinic acid and its derivatives is an area ripe for innovation in this regard. Future research is anticipated to focus on the development of novel, environmentally benign protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the exploration of multi-component reactions (MCRs). MCRs, which involve the reaction of three or more starting materials in a single step to form a complex product, are inherently atom-economical and can significantly reduce the number of synthetic steps, solvent usage, and purification requirements. nih.govnih.govdoi.org Research into one-pot syntheses of functionalized pyridines is already underway, and these principles could be applied to the synthesis of this compound derivatives. nih.gov For instance, a convergent approach could be envisioned where the pyridine (B92270) ring is constructed with the desired substitution pattern in a single, highly efficient step.

Another key area of development is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has demonstrated significant advantages, including shorter reaction times and higher yields. nih.gov Future studies will likely investigate the use of MAOS for the synthesis of this compound and its subsequent functionalization, aiming to establish more sustainable and efficient synthetic routes.

The use of reusable and non-toxic catalysts is also a critical aspect of green chemistry. Heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, have been successfully employed in the green synthesis of functionalized pyridines. nih.govdoi.org These catalysts are easily separated from the reaction mixture and can often be reused multiple times, reducing waste and cost. Research into the application of such solid acid catalysts for the synthesis of this compound could lead to more environmentally friendly production methods.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Multi-Component Reactions (MCRs) | Increased atom economy, reduced step count, lower solvent consumption. nih.govnih.gov |

| Microwave-Assisted Synthesis (MAOS) | Accelerated reaction rates, improved yields, cleaner reaction profiles. nih.gov |

| Reusable Heterogeneous Catalysts | Ease of separation, catalyst reusability, reduced waste generation. nih.govdoi.org |

Exploration of Photocatalytic and Electrocatalytic Transformations

The unique electronic properties of the pyridine ring, combined with the presence of two distinct carbon-halogen bonds, make this compound an excellent candidate for exploration in the burgeoning fields of photocatalysis and electrocatalysis. These techniques offer mild and selective methods for bond formation and functionalization, often proceeding under conditions that are inaccessible through traditional thermal methods.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the functionalization of heteroaromatics. nih.govacs.org The selective reduction of a carbon-halogen bond in a halopyridine can generate a pyridyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Given the differential reactivity of the C-I and C-Br bonds, it is conceivable that photocatalytic conditions could be developed to selectively activate one halogen over the other, allowing for a stepwise and controlled functionalization of this compound. This could enable the introduction of different substituents at the 2- and 5-positions with high precision.

Electrocatalysis provides another avenue for the controlled functionalization of this compound. nih.govrsc.org By applying an electrical potential, it is possible to drive redox reactions with high selectivity and efficiency. Electrocatalytic cross-coupling reactions, for instance, can be used to form new carbon-carbon bonds under mild conditions, often avoiding the need for stoichiometric organometallic reagents. nih.gov The development of electrocatalytic methods for the selective cross-coupling of the bromo and iodo substituents of this compound with a variety of coupling partners would represent a significant advancement in the derivatization of this scaffold.

| Catalytic Method | Potential Application for this compound |

| Photocatalysis | Selective generation of pyridyl radicals for C-C and C-heteroatom bond formation. nih.govacs.org |

| Electrocatalysis | Controlled cross-coupling reactions for the introduction of diverse functional groups. nih.govrsc.org |

Asymmetric Synthesis Applications

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid and well-defined geometry of the pyridine scaffold makes it an attractive platform for the design of new chiral ligands. This compound, with its multiple points for functionalization, is a promising starting material for the synthesis of novel chiral pyridine-based ligands. researchgate.netacs.org

The carboxylic acid group can be readily converted into an amide, ester, or other functional group capable of coordinating to a metal center. The bromo and iodo substituents can be replaced with chiral auxiliaries or other coordinating groups through cross-coupling reactions. This would allow for the creation of a library of chiral ligands with tunable steric and electronic properties. These new ligands could then be evaluated in a wide range of asymmetric catalytic reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.netacs.org

Furthermore, this compound itself can be a substrate in asymmetric transformations. For example, the development of enantioselective methods for the reduction of the carboxylic acid to a chiral alcohol or the asymmetric α-functionalization of the carboxylic acid would provide access to valuable chiral building blocks. acs.orgsioc-journal.cn The resulting chiral pyridyl derivatives could serve as key intermediates in the synthesis of biologically active molecules and pharmaceuticals. researchgate.net

| Asymmetric Synthesis Application | Potential Role of this compound |

| Chiral Ligand Synthesis | A scaffold for the creation of new pyridine-based chiral ligands for asymmetric catalysis. researchgate.netacs.org |

| Asymmetric Transformations | A substrate for enantioselective reactions to produce chiral pyridyl building blocks. acs.orgsioc-journal.cn |

Design of Next-Generation Catalytic Systems for Functionalization

The unique substitution pattern of this compound makes it an ideal platform for the design of next-generation catalytic systems for the functionalization of the pyridine ring. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various cross-coupling conditions allows for a stepwise and selective introduction of different substituents. nrochemistry.com

Future research will likely focus on developing highly selective and efficient catalytic systems for the functionalization of this compound. This includes the development of new palladium, copper, or nickel catalysts with tailored ligands that can discriminate between the two halogen atoms. tandfonline.comorganic-chemistry.orgacsgcipr.org For example, a catalytic system that selectively promotes the Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position, would allow for the synthesis of highly complex and diverse pyridine derivatives. nrochemistry.comresearchgate.netd-nb.info Similarly, the development of selective Buchwald-Hartwig amination reactions at either the 2- or 5-position would provide access to a wide range of substituted aminopyridines. organic-chemistry.orgacsgcipr.orglibretexts.org

The carboxylic acid group can also be used as a directing group to control the regioselectivity of C-H functionalization reactions at other positions on the pyridine ring. This would open up new avenues for the synthesis of polysubstituted pyridine derivatives that are difficult to access through traditional methods. mdpi.com The design of catalytic systems that can effect these transformations with high efficiency and selectivity will be a key area of future research.

| Cross-Coupling Reaction | Potential for Selective Functionalization of this compound |

| Suzuki Coupling | Stepwise introduction of aryl or vinyl groups at the 2- and 5-positions. researchgate.netd-nb.info |

| Sonogashira Coupling | Selective alkynylation at the more reactive C-I bond. nrochemistry.comnih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | Controlled amination at either the bromo or iodo position. organic-chemistry.orgacsgcipr.orglibretexts.org |

| Heck Coupling | Vinylation at the halogenated positions. organic-chemistry.orgmdpi.comnih.gov |

Conclusion

Summary of Key Research Findings

2-Bromo-5-iodonicotinic acid has emerged as a significant heterocyclic building block in synthetic organic chemistry. Research has primarily focused on its utility as a trifunctional scaffold, possessing a carboxylic acid group and two distinct halogen atoms (bromine and iodine) on a pyridine (B92270) ring. This unique arrangement of reactive sites allows for controlled, regioselective functionalization, which is a cornerstone of modern synthetic strategies.

A key finding is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the more stable carbon-bromine bond. This allows for selective substitution at the 5-position of the pyridine ring while leaving the bromine atom at the 2-position available for subsequent transformations. For instance, studies have demonstrated that Suzuki-Miyaura coupling using arylboronic acids proceeds selectively at the iodo-substituted position, while the bromo-substituted site remains intact. nih.gov This regioselectivity is crucial for the sequential construction of complex molecular architectures.

The synthesis of this compound itself has been documented, typically involving a multi-step process. One established route begins with 2,5-dibromo-3-picoline, which undergoes a halogen-metal exchange followed by iodination to introduce the iodine atom. The final step involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov

Broader Implications for Synthetic Organic Chemistry

This "one-pot" or sequential functionalization capability offered by dihalogenated pyridines is a powerful tool for creating molecular diversity. mdpi.com Chemists can introduce a wide array of substituents at one position, and then, by changing the reaction conditions or catalyst system, functionalize the second halogenated position. This approach is highly valuable in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The principles demonstrated with this compound can be extended to other di- or polyhalogenated heterocyclic systems, providing a general strategy for the efficient synthesis of complex target molecules. acs.orgresearchgate.net

Outlook on Future Research Directions for this compound

Future research involving this compound is likely to advance in several key areas. There is a continuing need for the development of more efficient and environmentally benign synthetic routes to the compound itself. While current methods are effective, they often involve harsh reagents and can result in modest yields. nih.gov Exploring milder oxidation methods or more direct halogenation techniques could enhance its accessibility for broader applications.

Further exploration of the compound's reactivity is warranted. This includes investigating a wider range of cross-coupling reactions beyond the Suzuki-Miyaura coupling, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, at both the C-I and C-Br positions. Understanding the precise conditions required to control selectivity in these varied reactions will significantly expand its synthetic utility.

Finally, the application of this compound as a key intermediate in the synthesis of novel functional materials and biologically active compounds remains a promising frontier. nih.govmdpi.com Its rigid, functionalizable core makes it an attractive candidate for incorporation into polymers, molecular conductors, or complex pharmaceutical agents. nih.govmdpi.com Future work will likely see this versatile building block featured in the synthesis of next-generation therapeutic agents and advanced materials. researchgate.net

Chemical Compound Data

Below are the properties of the primary chemical compound discussed in this article.

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-5-iodonicotinic acid, and how can purity be ensured?

Answer:

Synthesis typically involves halogenation or sequential cross-coupling reactions on a nicotinic acid scaffold. A common approach includes:

- Step 1: Bromination of 5-iodonicotinic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C).

- Step 2: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Melting point analysis (e.g., mp 219–223°C, as seen in analogous bromo-iodo compounds ) and elemental analysis (C, H, N) further validate structural integrity. Ensure detailed documentation of reaction conditions and characterization data to enable replication .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic proton environments (e.g., deshielded protons adjacent to halogens).

- ¹³C NMR: Confirms carbonyl (C=O) and halogen-substituted carbons (e.g., C-Br at ~115 ppm, C-I at ~90 ppm).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₆H₃BrINO₂ at m/z 327.82) and isotopic patterns consistent with Br/I .

- FT-IR: Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).

Cross-referencing with literature data (e.g., analogous benzoic acid derivatives ) ensures accurate interpretation.

Advanced: How can researchers optimize reaction conditions for Pd-catalyzed couplings using this compound as a substrate?

Answer:

Optimization involves:

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos-based catalysts for coupling efficiency. For example, Pd(OAc)₂ with ynamides achieved regioselective annulation in related systems .

- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C often enhance reactivity. Microwave-assisted heating can reduce reaction times.

- Additives: Use K₂CO₃ or Cs₂CO₃ as bases to deprotonate the carboxylic acid moiety, preventing catalyst poisoning.

- Monitoring: Track reaction progress via TLC or LC-MS. Post-reaction, purify products using acid-base extraction (e.g., 1M HCl to protonate the carboxylic acid).

Advanced: What strategies address discrepancies in NMR and mass spectrometry data when confirming the structure of this compound?

Answer:

- Contradiction Analysis:

- NMR Splitting Artifacts: If unexpected peaks arise, check for paramagnetic impurities (e.g., residual metal catalysts) via EDTA wash or repeated recrystallization.

- Mass Spec Adducts: Differentiate [M+Na]⁺ or [M+NH₄]⁺ adducts by comparing theoretical vs. observed m/z values .

- Halogen Exchange: Confirm absence of Br/I scrambling via X-ray crystallography (if crystals form) or independent synthesis of reference standards .

- Multi-Technique Validation: Correlate data from IR, elemental analysis, and melting point to resolve ambiguities.

Advanced: How does the halogen substituent position influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects: The electron-withdrawing carboxylic acid group meta to Br/I enhances electrophilicity at the halogen sites, favoring oxidative addition in Pd-catalyzed reactions.

- Steric Considerations: Iodine at position 5 is less sterically hindered than bromine at position 2, leading to faster coupling kinetics (e.g., Suzuki-Miyaura with aryl boronic acids).

- Regioselectivity: In annulation reactions, iodine’s larger atomic radius directs coupling to less hindered positions, as demonstrated in Pd-mediated syntheses of isocoumarins . Kinetic studies (varying temperature, catalyst loading) can quantify these effects.

Advanced: What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Answer:

- Storage: Store under inert atmosphere (N₂/Ar) at –20°C in sealed, amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis of acid chloride derivatives.

- Reaction Setup: Use Schlenk lines or gloveboxes for sensitive reactions (e.g., Grignard additions). Pre-dry solvents (e.g., THF over Na/benzophenone).

- Safety Protocols: For toxic byproducts (e.g., HI gas), employ scrubbers and monitor fume hood airflow. Document handling procedures per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.